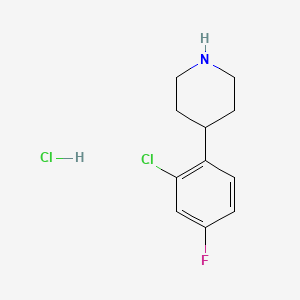

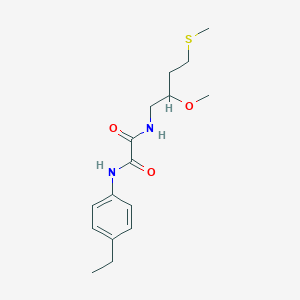

![molecular formula C19H15F3N4O3S B2970630 2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1428366-91-9](/img/structure/B2970630.png)

2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a carboxamide group, a phenyl ring with a trifluoromethyl group, and a dihydrothiazolo-pyridine ring. These groups are common in many pharmaceutical and agrochemical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

1. Binding Affinity and DNA Interaction

Compounds similar to the one inquired have been studied for their minor groove binding properties to DNA, which can significantly impact their therapeutic potential. For instance, furamidine, a compound with a furan moiety, has shown tighter binding to DNA sequences than related compounds, potentially leading to improved interaction energies between the ligand and DNA. This property is essential for the design of drugs targeting specific DNA sequences or structures (Laughton et al., 1995).

2. Antiprotozoal Activity

Research has extended into the antiprotozoal properties of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, important pathogens responsible for sleeping sickness and malaria, respectively. This suggests potential therapeutic applications for structurally related compounds in treating protozoal infections (Ismail et al., 2004).

3. Synthesis and Cytotoxicity Studies

The synthesis of furo[2,3-b]pyridine derivatives and their evaluation for antiproliferative activity against cancer cell lines have been explored. Certain derivatives have shown promising activity, especially against melanoma and breast cancer cell lines, indicating the potential for structurally related compounds in cancer therapy (Hung et al., 2014).

4. Chemical Synthesis and Molecular Diversity

The palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones to form multisubstituted furans illustrates the chemical versatility and potential for creating a wide variety of structurally complex molecules. Such synthetic methodologies could be applied to generate novel compounds with diverse biological activities (Lu et al., 2014).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, many TFMP derivatives are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Orientations Futures

Propriétés

IUPAC Name |

2-(furan-3-carbonylamino)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3S/c20-19(21,22)12-3-1-2-4-13(12)24-18(28)26-7-5-14-15(9-26)30-17(23-14)25-16(27)11-6-8-29-10-11/h1-4,6,8,10H,5,7,9H2,(H,24,28)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEVROOWCUFNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

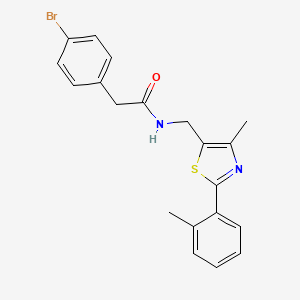

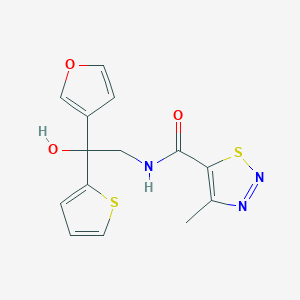

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)

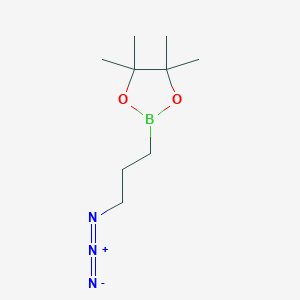

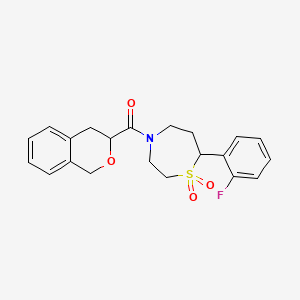

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

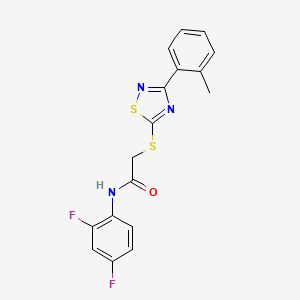

![N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2970562.png)

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)